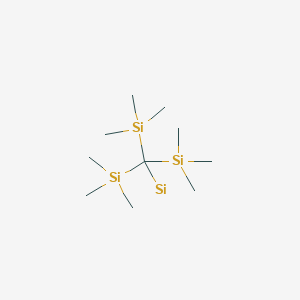

Tris(trimethylsilyl)methylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(trimethylsilyl)methylsilane is an organosilicon compound with the chemical formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is a colorless liquid and is classified as a hydrosilane due to the presence of an Si-H bond. It is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it a valuable reagent in various chemical reactions, particularly in radical-based transformations.

Métodos De Preparación

Tris(trimethylsilyl)methylsilane can be synthesized through several methods:

-

Protonation of Tris(trimethylsilyl)silyl Lithium

- This method involves the reaction of tetrakis(trimethylsilyl)silane with methyllithium to form tris(trimethylsilyl)silyl lithium, which is then protonated with hydrochloric acid to yield this compound . :

Reaction: (Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si

(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl

-

Direct Reaction of Trimethylsilyl Chloride and Trichlorosilane

- This method involves the reaction of trimethylsilyl chloride with trichlorosilane in the presence of lithium, resulting in the formation of this compound and lithium chloride . :

Reaction: 3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl

Análisis De Reacciones Químicas

Tris(trimethylsilyl)methylsilane undergoes various types of chemical reactions, including:

-

Radical Reactions

- It is commonly used as a radical reducing agent in the reduction of organic halides, acid chlorides, and other functional groups .

Common Reagents and Conditions: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are often used to generate radicals from this compound.

-

Hydrosilylation

- This compound is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds .

Common Reagents and Conditions: Catalysts such as platinum or rhodium complexes are typically employed to facilitate these reactions.

-

Reductions

- It acts as a reducing agent for the reduction of carbon-halogen bonds, acid chlorides, and other functional groups .

Major Products: The major products formed from these reactions are typically the reduced forms of the starting materials, such as alkanes from alkyl halides.

Aplicaciones Científicas De Investigación

Tris(trimethylsilyl)methylsilane has a wide range of applications in scientific research:

-

Organic Synthesis

-

Polymer Chemistry

-

Material Science

-

Medicinal Chemistry

Mecanismo De Acción

The mechanism of action of tris(trimethylsilyl)methylsilane primarily involves the generation of silyl radicals. These radicals are generated through the homolytic cleavage of the Si-H bond, often initiated by radical initiators such as AIBN or BPO . The silyl radicals then participate in various radical-based transformations, including the reduction of organic halides and the hydrosilylation of alkenes .

Comparación Con Compuestos Similares

Tris(trimethylsilyl)methylsilane is often compared with other similar compounds, such as:

-

Tributyltin Hydride

- Tributyltin hydride is a commonly used radical reducing agent, but it is highly toxic and environmentally hazardous . This compound serves as a less toxic alternative with similar reactivity.

-

Trimethylsilane

-

Phenylsilane

Propiedades

Fórmula molecular |

C10H27Si4 |

|---|---|

Peso molecular |

259.66 g/mol |

InChI |

InChI=1S/C10H27Si4/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |

Clave InChI |

BUBJWNWWARPCBH-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)C([Si])([Si](C)(C)C)[Si](C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)

![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)

![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)

![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)

![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)